molecular formula C11H14OS B13648259 4-(p-Tolylthio)butan-2-one

4-(p-Tolylthio)butan-2-one

Cat. No.: B13648259
M. Wt: 194.30 g/mol
InChI Key: RASAUOWOEXVVAM-UHFFFAOYSA-N
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Description

4-(p-Tolylthio)butan-2-one is an organic compound with the molecular formula C11H14OS. It is characterized by the presence of a butanone group attached to a p-tolylthio group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(p-Tolylthio)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutan-2-one with p-tolylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(p-Tolylthio)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride, leading to the formation of the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Products with different nucleophilic groups replacing the p-tolylthio group.

Scientific Research Applications

4-(p-Tolylthio)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(p-Tolylthio)butan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which may underlie its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenyl)-2-butanone: Similar structure but lacks the sulfur atom.

    4-(4-Methoxyphenyl)-2-butanone: Contains a methoxy group instead of the p-tolylthio group.

    4-(4-Hydroxyphenyl)-2-butanone: Contains a hydroxy group instead of the p-tolylthio group.

Uniqueness

4-(p-Tolylthio)butan-2-one is unique due to the presence of the p-tolylthio group, which imparts distinct chemical properties and reactivity. The sulfur atom in the p-tolylthio group can participate in various chemical reactions, making this compound versatile in synthetic applications .

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

4-(4-methylphenyl)sulfanylbutan-2-one

InChI

InChI=1S/C11H14OS/c1-9-3-5-11(6-4-9)13-8-7-10(2)12/h3-6H,7-8H2,1-2H3

InChI Key

RASAUOWOEXVVAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)C

Origin of Product

United States

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